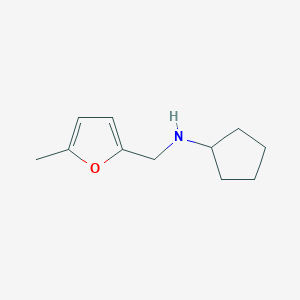
2-BROMO-3-METHYLBENZYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methylbenzyl chloride: is an organic compound with the molecular formula C8H8BrCl . It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 2-Bromo-3-methylbenzoic acid: One common method to synthesize 2-Bromo-3-methylbenzyl chloride involves the reaction of 2-Bromo-3-methylbenzoic acid with thionyl chloride or oxalyl chloride.
From 2-Bromo-3-methylbenzyl alcohol: Another method involves the conversion of 2-Bromo-3-methylbenzyl alcohol to this compound using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methylbenzyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-Bromo-3-methylbenzyl alcohol, 2-Bromo-3-methylbenzyl amine.
Oxidation: 2-Bromo-3-methylbenzoic acid, 2-Bromo-3-methylbenzaldehyde.
Reduction: 3-Methylbenzyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-3-methylbenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of polymers and resins.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzyl compounds on biological systems. It is also used in the synthesis of biologically active molecules and potential drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants. It is also used in the manufacture of photographic chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of the electron-withdrawing bromine and chlorine atoms. These atoms make the benzyl carbon highly susceptible to nucleophilic attack. The compound can react with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Benzyl chloride: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
2-Bromo-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position, leading to different reactivity and steric effects.
3-Bromo-2-methylbenzyl chloride: Similar structure but with the bromine and methyl groups swapped, affecting the compound’s reactivity and applications.
Uniqueness: 2-Bromo-3-methylbenzyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-BROMO-3-METHYLBENZYL CHLORIDE involves the conversion of 2-Bromo-3-methyltoluene to the corresponding benzyl alcohol, followed by the conversion of the alcohol to the chloride using thionyl chloride.", "Starting Materials": [ "2-Bromo-3-methyltoluene", "Sodium hydroxide", "Hydrogen peroxide", "Thionyl chloride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: 2-Bromo-3-methyltoluene is reacted with sodium hydroxide and hydrogen peroxide in methanol to form 2-Bromo-3-methylbenzyl alcohol.", "Step 2: The alcohol is then reacted with thionyl chloride in chloroform to form 2-Bromo-3-methylbenzyl chloride." ] } | |
CAS-Nummer |
1261520-36-8 |
Molekularformel |
C8H8BrCl |
Molekulargewicht |
219.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



